molecular formula C15H18N10 B11477425 1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-

1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-

Cat. No.: B11477425
M. Wt: 338.37 g/mol
InChI Key: AWTITEMZJNWREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(PIPERIDIN-1-YL)-6-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a tetrazole ring, all connected to a triazine core

Preparation Methods

The synthesis of 4-(PIPERIDIN-1-YL)-6-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Introduction of the Pyridine and Tetrazole Rings: These rings are attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4-(PIPERIDIN-1-YL)-6-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(PIPERIDIN-1-YL)-6-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(PIPERIDIN-1-YL)-6-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(PIPERIDIN-1-YL)-6-{[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. These compounds may share some structural similarities but differ in their chemical properties and applications. Examples of similar compounds include:

Properties

Molecular Formula

C15H18N10

Molecular Weight

338.37 g/mol

IUPAC Name

4-piperidin-1-yl-6-[(5-pyridin-4-yltetrazol-2-yl)methyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H18N10/c16-14-18-12(19-15(20-14)24-8-2-1-3-9-24)10-25-22-13(21-23-25)11-4-6-17-7-5-11/h4-7H,1-3,8-10H2,(H2,16,18,19,20)

InChI Key

AWTITEMZJNWREP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3N=C(N=N3)C4=CC=NC=C4

Origin of Product

United States

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